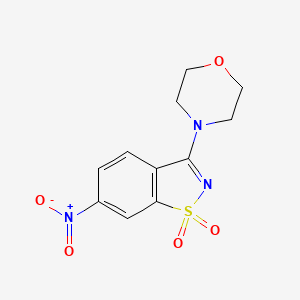
3-(Morpholin-4-yl)-6-nitro-1,2-benzothiazole 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Morpholin-4-yl)-6-nitro-1,2-benzothiazole 1,1-dioxide is a heterocyclic compound that features a benzothiazole ring substituted with a morpholine group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)-6-nitro-1,2-benzothiazole 1,1-dioxide typically involves the cyclization of substituted aniline derivatives with potassium thiocyanate in an acidic medium to form substituted 1-phenylthiourea. This intermediate is then cyclized with an oxidizing agent such as bromine in the presence of glacial acetic acid to yield the benzothiazole core . The morpholine group is introduced via nucleophilic substitution using 4-(2-chloroethyl)morpholine hydrochloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-yl)-6-nitro-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The morpholine group can be substituted with other nucleophiles.
Cyclization: The benzothiazole ring can participate in further cyclization reactions to form more complex heterocycles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Cyclization: Cyclization reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can yield a variety of morpholine-substituted benzothiazoles.
Scientific Research Applications
3-(Morpholin-4-yl)-6-nitro-1,2-benzothiazole 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-yl)-6-nitro-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
Uniqueness
3-(Morpholin-4-yl)-6-nitro-1,2-benzothiazole 1,1-dioxide is unique due to the presence of both a morpholine and a nitro group on the benzothiazole ring. This combination of functional groups imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C11H11N3O5S |
|---|---|
Molecular Weight |
297.29 g/mol |
IUPAC Name |
3-morpholin-4-yl-6-nitro-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C11H11N3O5S/c15-14(16)8-1-2-9-10(7-8)20(17,18)12-11(9)13-3-5-19-6-4-13/h1-2,7H,3-6H2 |
InChI Key |
QCEOIUMRFCGYEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















